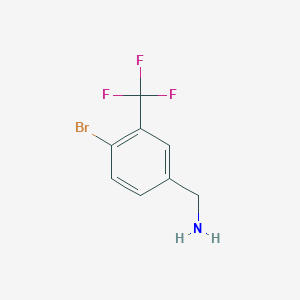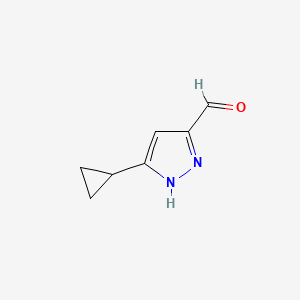
4-Bromo-3-(trifluoromethyl)benzylamine
Overview
Description
4-Bromo-3-(trifluoromethyl)benzylamine is a chemical compound with the molecular formula C8H7BrF3N and a molecular weight of 254.05 . It is used in biochemical research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a trifluoromethyl group, and a benzylamine group .Physical And Chemical Properties Analysis
This compound is a clear colorless to light yellow liquid . It has a molecular weight of 254.05 g/mol .Scientific Research Applications
Relay Propagation of Crowding
- The trifluoromethyl group in compounds like 4-Bromo-3-(trifluoromethyl)benzylamine acts as both an emitter and transmitter of steric pressure in chemical reactions. This property is crucial in understanding and predicting the outcomes of reactions involving such compounds (Schlosser et al., 2006).
Trifluoromethylation in Bioactive Molecules
- An indirect strategy for trifluoromethylation using an iridium catalyst was developed to generate isocoumarin skeletons in bioactive molecules. This highlights the importance of trifluoromethyl groups in the synthesis of complex organic structures (Zhou et al., 2020).
Synthesis and Characterization of Polyimides
- Novel diamine monomers with a trifluoromethyl side group, including derivatives of this compound, have been synthesized for creating polyimides with notable thermal, optical, and electrical properties. This has implications for materials science and engineering (Choi et al., 2010).
Pd(II)-Catalyzed Trifluoromethylation
- A method for the ortho-C-H trifluoromethylation of benzylamines, including this compound, has been developed using a Pd(II) catalyst. This method is significant in medicinal chemistry for preparing ortho-trifluoromethyl-substituted benzylamines (Miura et al., 2013).
Luminescent Covalent-Organic Polymers
- This compound and related compounds have been used to synthesize luminescent covalent-organic polymers (COPs) for detecting nitroaromatic explosives and small organic molecules. This is a significant contribution to material chemistry and security applications (Xiang & Cao, 2012).
Cu-Mediated Chemoselective Trifluoromethylation
- A copper-mediated chemoselective trifluoromethylation method for benzyl bromides, like this compound, has been developed. This method is crucial in medicinal chemistry for rapidly diversifying structural components of drug candidates (Kawai et al., 2011).
Safety and Hazards
4-Bromo-3-(trifluoromethyl)benzylamine is considered hazardous. It causes severe skin burns and eye damage. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is known that benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 4-Bromo-3-(trifluoromethyl)benzylamine might interact with its targets through a similar mechanism.
Biochemical Pathways
It is often used in suzuki–miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions. This suggests that the compound might play a role in the formation or modification of carbon–carbon bonds in biochemical pathways.
Pharmacokinetics
Its molecular weight of 25405 suggests that it could be well-absorbed and distributed in the body
Result of Action
It has been used in the synthesis of various compounds , suggesting that it may have a role in facilitating chemical reactions at the molecular level.
properties
IUPAC Name |
[4-bromo-3-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPRXFOAJILTEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672895 | |
| Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159512-70-5 | |
| Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-(trifluoromethyl)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1372053.png)


![2-{[1-(4-Propylphenyl)ethyl]amino}acetamide hydrochloride](/img/structure/B1372057.png)
![Ethyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate](/img/structure/B1372058.png)


amine hydrochloride](/img/structure/B1372065.png)

![[6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol](/img/structure/B1372068.png)

![tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate](/img/structure/B1372074.png)
